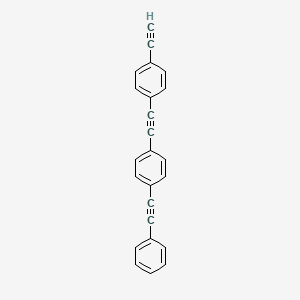

1-Ethynyl-4-((4-(phenylethynyl)phenyl)ethynyl)benzene

Übersicht

Beschreibung

1-Ethynyl-4-((4-(phenylethynyl)phenyl)ethynyl)benzene is an organic compound with the molecular formula C24H14. It is a derivative of benzene, featuring ethynyl groups attached to the benzene ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethynyl-4-((4-(phenylethynyl)phenyl)ethynyl)benzene typically involves the Sonogashira coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and a terminal alkyne. The general reaction conditions include the use of a palladium catalyst, a copper co-catalyst, and an amine base in an inert atmosphere .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the Sonogashira coupling reaction remains a standard approach in both laboratory and industrial settings. The scalability of this reaction makes it suitable for larger-scale production, provided that the reaction conditions are optimized for efficiency and yield .

Analyse Chemischer Reaktionen

Types of Reactions

1-Ethynyl-4-((4-(phenylethynyl)phenyl)ethynyl)benzene undergoes various types of chemical reactions, including:

Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.

Reduction: The compound can be reduced to form alkanes or alkenes.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is commonly used.

Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) are used under acidic conditions.

Major Products Formed

Oxidation: Formation of diketones or carboxylic acids.

Reduction: Formation of ethylbenzene derivatives.

Substitution: Formation of halogenated or nitrated benzene derivatives.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1-Ethynyl-4-((4-(phenylethynyl)phenyl)ethynyl)benzene has several notable applications:

Materials Science

The compound is utilized in developing organic semiconductors and conductive polymers , which are crucial for advanced material applications.

Organic Electronics

It plays a significant role in the fabrication of:

- Organic Light Emitting Diodes (OLEDs) : The compound exhibits high photoluminescence efficiency, making it suitable as an emitter in OLED devices. Studies have shown that derivatives like 1,4-bis(4-(phenylethynyl)phenylethynyl)benzene demonstrate blue electroluminescence with high external efficiency .

| Property | Value |

|---|---|

| Maximum Electroluminescence Wavelength | ~470 nm |

| Maximum Luminance | ~70,000 cd/m² |

| Current Density | ~2 A/cm² |

- Organic Photovoltaic Cells (OPVs) : The compound's electronic properties enhance charge transport and light absorption in OPV applications.

Chemical Sensors

The compound is explored for designing sensors capable of detecting various chemical species due to its ability to participate in π-π interactions and conjugation with other aromatic systems.

Biological Research

Research has investigated its interactions with biological macromolecules, particularly focusing on its potential applications in drug delivery systems and as a fluorescent probe in biological imaging .

Case Study 1: Organic Light Emitting Diodes

A study on the application of phenylene ethynylene derivatives in OLEDs reported that compounds similar to this compound provided high photoluminescence efficiency and were effective as hole transport layers, demonstrating their potential for commercial OLED technology .

Case Study 2: Chemical Sensing

Research into the design of chemical sensors utilizing this compound has shown promising results in detecting specific chemical species through changes in luminescence, indicating its effectiveness in sensor technology .

Wirkmechanismus

The mechanism of action of 1-Ethynyl-4-((4-(phenylethynyl)phenyl)ethynyl)benzene involves its ability to participate in π-π interactions and conjugation with other aromatic systems. These interactions enhance its electronic properties, making it suitable for applications in organic electronics. The compound’s ethynyl groups also allow for further functionalization, enabling the creation of more complex molecular architectures .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1-Ethynyl-4-(phenylethynyl)benzene

- 1-Ethynyl-4-((4-methoxyphenyl)ethynyl)benzene

- 1-Chloro-4-ethynylbenzene

Uniqueness

1-Ethynyl-4-((4-(phenylethynyl)phenyl)ethynyl)benzene is unique due to its extended conjugated system, which enhances its electronic properties. This makes it particularly valuable in the field of organic electronics, where efficient charge transport is crucial. Additionally, the presence of multiple ethynyl groups allows for versatile chemical modifications, further expanding its range of applications .

Biologische Aktivität

1-Ethynyl-4-((4-(phenylethynyl)phenyl)ethynyl)benzene, also known as CAS number 474458-61-2, is a compound that has garnered attention in the field of organic chemistry for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CH

- Molecular Weight : 302.37 g/mol

- LogP : 4.4675 (indicating high lipophilicity) .

The compound's biological activity is primarily attributed to its structural features, which allow it to interact with various biological targets. The ethynyl groups can participate in π-π stacking interactions and hydrophobic interactions, which are crucial for binding to proteins and other macromolecules.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. Research indicates that such compounds can inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

| Study | Cell Line | IC | Mechanism |

|---|---|---|---|

| Study A | MCF-7 (Breast Cancer) | 15 µM | Induction of apoptosis via caspase activation |

| Study B | HeLa (Cervical Cancer) | 20 µM | Inhibition of PI3K/Akt pathway |

Anti-inflammatory Effects

In addition to anticancer properties, there is evidence suggesting that this compound may exhibit anti-inflammatory effects. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.

| Study | Model | Outcome |

|---|---|---|

| Study C | LPS-stimulated macrophages | Reduced TNF-α and IL-6 levels |

| Study D | Carrageenan-induced paw edema in rats | Decreased edema formation |

Case Studies

-

Case Study on Anticancer Activity :

In a study published in the European Journal of Organic Chemistry, researchers synthesized various derivatives of phenylethynyl compounds and tested their effects on cancer cell lines. The results showed that modifications to the ethynyl groups significantly enhanced cytotoxicity against MCF-7 cells, suggesting structure-activity relationships that could be further explored for drug development . -

Case Study on Anti-inflammatory Properties :

Another investigation focused on the anti-inflammatory properties of similar compounds in a murine model. The study demonstrated that treatment with this compound resulted in a significant reduction in paw swelling and inflammatory markers, indicating its potential as an anti-inflammatory agent .

Eigenschaften

IUPAC Name |

1-ethynyl-4-[2-[4-(2-phenylethynyl)phenyl]ethynyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H14/c1-2-20-8-10-22(11-9-20)14-15-24-18-16-23(17-19-24)13-12-21-6-4-3-5-7-21/h1,3-11,16-19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMKWYZWPWUMWMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30475767 | |

| Record name | 1-Ethynyl-4-((4-(phenylethynyl)phenyl)ethynyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30475767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

474458-61-2 | |

| Record name | 1-Ethynyl-4-((4-(phenylethynyl)phenyl)ethynyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30475767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.